molecular formula C8H7ClN2O B1523952 {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol CAS No. 1251924-50-1

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Cat. No.: B1523952
CAS No.: 1251924-50-1
M. Wt: 182.61 g/mol
InChI Key: VWRGCSQCPZUJCB-UHFFFAOYSA-N
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Description

“{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol” is a chemical compound with the CAS Number: 1251924-50-1. It has a molecular weight of 182.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2 . This indicates that the compound has a complex ring structure, which includes an imidazo[1,2-a]pyridine ring substituted with a chlorine atom and a methanol group.

Scientific Research Applications

Antitumor Applications

A study detailed the synthesis and chemistry of compounds related to "{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol" with potential antitumor activity. These compounds showed curative activity against leukemia, suggesting their utility as novel broad-spectrum antitumor agents, possibly acting as prodrug modifications (Stevens et al., 1984).

Materials Science

Research on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical investigated their structural and magnetic properties. These studies highlight the relationship between magnetic properties and crystal-stacking structures, presenting applications in materials science (Yong et al., 2013).

Luminescent Building Blocks

The structural and photophysical properties of lanthanide complexes with planar aromatic tridentate nitrogen ligands were explored for their potential as luminescent building blocks. These complexes can form triple-helical structures, offering applications in the design of advanced luminescent materials (Piguet et al., 1993).

Fuel Cell Applications

Developments in proton-conducting membranes based on different polybenzimidazole structures for fuel cells applications were discussed, highlighting the optimization of devices working at temperatures above 100°C and at low humidity levels. Acid-doped polybenzimidazoles, synthesized from benzimidazole-based monomers, showed promising results for their use in direct methanol fuel cells (DMFCs) (Carollo et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

Properties

IUPAC Name

(8-chloroimidazo[1,2-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRGCSQCPZUJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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